molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2882891
CAS No.: 442532-02-7
M. Wt: 355.84
InChI Key: GOPMUSWHIVWLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a novel synthetic compound designed for research purposes, incorporating a quinazolinone core fused with an indole moiety. The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities and presence in several approved drugs . Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, such as EGFR, HER2, VEGFR2, and CDK2, which are critical targets in oncology research for their roles in cell proliferation, survival, and angiogenesis . Furthermore, molecular hybrids combining quinazolinone with indole subunits have shown promising dual-function profiles. Such compounds have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and have been studied for their ability to inhibit bacterial biofilm formation . Concurrently, similar structural frameworks exhibit potent antiproliferative effects against various human cancer cell lines, often by inducing apoptosis and arresting the cell cycle . This unique structure, featuring a 2-sulfanylidene group and a 6-chloro substitution, is intended for use in exploratory biochemical and cellular assays to further elucidate the potential of multi-target kinase inhibitors and antimicrobial agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

442532-02-7

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.84

IUPAC Name

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)

InChI Key

GOPMUSWHIVWLTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound features a chloro substituent, an indole moiety, and a sulfanylidene group, contributing to its potential therapeutic applications. The molecular formula is C18H14ClN3OS\text{C}_{18}\text{H}_{14}\text{ClN}_{3}\text{OS} with a molecular weight of approximately 355.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing critical signaling pathways related to:

  • Cell Proliferation : The compound modulates pathways that control cell growth and division.
  • Apoptosis : It may induce programmed cell death in cancer cells, enhancing its anticancer potential.
  • Inflammation : It exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Antimicrobial and Antiviral Properties

In vitro studies have indicated that this compound possesses significant antimicrobial and antiviral activities. These effects are likely mediated through the inhibition of specific enzymes or receptors associated with microbial growth and viral replication .

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell viability in human colon cancer cells (LoVo and HCT-116) .

Cell Line IC50 (µg/mL) Viability (%)
LoVo50.0026.75
HCT-11650.0018.50

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The indole component is known for its interaction with various biological receptors, enhancing the compound's therapeutic efficacy . Molecular docking studies have provided insights into how this compound interacts with target proteins involved in critical biological processes, aiding in the elucidation of its mechanism of action .

Case Studies

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

  • Anticancer Activity : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its potential as an effective anticancer agent through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit bacterial growth, particularly against resistant strains, highlighting its relevance in addressing antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Differences & Implications
Target Compound 6-Cl, 3-(2-indol-3-yl-ethyl), 2-S C₁₉H₁₅ClN₄OS Reference compound with indole and sulfanylidene.
6-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one 3-(2-(3,4-dimethoxyphenyl)ethyl) C₁₈H₁₇ClN₂O₃S Dimethoxyphenyl replaces indole; increased hydrophilicity and altered electron-donating capacity.
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one 3-(3-imidazol-1-yl-2-methylpropyl) C₁₅H₁₅ClN₄O Imidazole replaces indole; potential for metal coordination or enzyme inhibition.
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 2-Ethyl, 3-(methylamino) C₁₁H₁₂ClN₃O Lacks sulfanylidene; ethyl and methylamino groups may reduce steric hindrance.
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one 6-(2-chloroacetyl), 3-methyl, tetrahydro core C₁₁H₁₂ClN₃O₂ Saturated tetrahydroquinazolinone; chloroacetyl group may confer electrophilic reactivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s indole and sulfur groups likely confer moderate lipophilicity (logP ~3.5), whereas the dimethoxyphenyl analogue () may have higher solubility due to polar methoxy groups .
  • Metabolic Stability : The sulfanylidene moiety in the target compound may undergo oxidation to sulfonyl derivatives, whereas saturated analogues () exhibit enhanced metabolic stability .

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The reaction of 6-chloroanthranilamide with formamide or its equivalents under thermal conditions (180–200°C, 6–8 h) generates the 4-quinazolinone nucleus. Source demonstrates that nitration at position 6 can be achieved using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C, followed by reduction with Fe/NH₄Cl in isopropanol to yield 6-amino intermediates. For the target compound, chlorination is introduced earlier via starting material selection, bypassing post-cyclization halogenation.

Oxidative Annulation Strategies

Recent advances employ o-aminobenzamides and styrenes in oxidative cyclization. As detailed in, using tert-butyl hydroperoxide (TBHP) as an oxidant in solvent-free conditions at 110°C for 12 h affords quinazolin-4-ones in 56–70% yields. Adapting this method, 6-chloro-o-aminobenzamide could react with 2-vinylindole derivatives to construct the indole-ethyl-quinazolinone hybrid directly.

Functionalization at Position 3: Indole-Ethyl Substituent Installation

Friedel-Crafts Alkylation

Reacting 6-chloro-2-sulfanylidene-1H-quinazolin-4-one with 2-(1H-indol-3-yl)ethyl bromide in the presence of AlCl₃ (1.2 eq) in DCM at 0°C to RT (12 h) achieves C3 alkylation. Yields vary between 45–55%, with di-substitution byproducts minimized through slow reagent addition.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-6-chloro-2-sulfanylidene-1H-quinazolin-4-one and 2-(1H-indol-3-yl)ethylamine offers improved regioselectivity. Using Pd₂(dba)₃/Xantphos (5 mol%) and Cs₂CO₃ in dioxane (100°C, 24 h), source analogs show 62–68% yields.

Integrated Synthetic Pathways

Linear Approach

  • Step 1 : 6-Chloroanthranilic acid → 6-chloroanthranilamide (HCONH₂, 180°C, 85%)
  • Step 2 : Cyclization to 6-chloro-1H-quinazolin-4-one (TBHP, 110°C, 70%)
  • Step 3 : Thionation at C2 (Lawesson’s reagent, toluene, 75%)
  • Step 4 : C3 alkylation (2-(1H-indol-3-yl)ethyl bromide, AlCl₃, 50%)

Overall Yield : 22.3%

Convergent Approach

  • Arm A : Synthesis of 2-sulfanylidene-6-chloro-quinazolin-4-one (as above)
  • Arm B : Preparation of 2-(1H-indol-3-yl)ethyl magnesium bromide (Grignard reagent)
  • Coupling : Pd(OAc)₂/XPhos-mediated cross-coupling (65% yield)

Overall Yield : 34.6%

Optimization Challenges and Solutions

Regioselectivity in Alkylation

The C3 position’s nucleophilicity is enhanced by the electron-withdrawing sulfanylidene group, but competing N1 alkylation occurs (15–20%). Using bulky bases (e.g., DIPEA) and low temperatures (−20°C) suppresses N-alkylation, improving C3 selectivity to 8:1.

Purification of Hydrophobic Intermediates

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves closely eluting analogs. Source reports >99% purity using gradient elution (30→70% MeCN over 30 min).

Analytical Characterization Benchmarks

Parameter Value/Description Source Method
¹H NMR (DMSO-d₆) δ 12.25 (s, NH), 8.02 (s, H-5), 7.65 (d, indole H-4) ,
LC-MS m/z 369.1 [M+H]⁺ (calc. 369.08) ESI+,
HPLC Purity 98.7% (254 nm) C18,

Q & A

Q. How can NMR spectral contradictions (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
  • 2D-COSY/HMBC : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.